1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl-

Lipophilicity LogP Drug-likeness

1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- (CAS 646516-36-1), systematically named 2-(4-ethyl-2-methyl-3-propylpyrrol-1-yl)ethanol, is a fully substituted N-hydroxyethyl pyrrole derivative with molecular formula C12H21NO and a molecular weight of 195.30 g/mol. The compound features a unique C-4 ethyl, C-2 methyl, and C-3 n-propyl substitution pattern on the pyrrole core, with a 2-hydroxyethyl moiety appended at the N-1 position.

Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
CAS No. 646516-36-1
Cat. No. B12589898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl-
CAS646516-36-1
Molecular FormulaC12H21NO
Molecular Weight195.30 g/mol
Structural Identifiers
SMILESCCCC1=C(N(C=C1CC)CCO)C
InChIInChI=1S/C12H21NO/c1-4-6-12-10(3)13(7-8-14)9-11(12)5-2/h9,14H,4-8H2,1-3H3
InChIKeyKXKLFHRTWHCYOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- (CAS 646516-36-1): Procurement-Relevant Physicochemical Baseline for a Tri-Substituted N-Hydroxyethyl Pyrrole Research Intermediate


1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- (CAS 646516-36-1), systematically named 2-(4-ethyl-2-methyl-3-propylpyrrol-1-yl)ethanol, is a fully substituted N-hydroxyethyl pyrrole derivative with molecular formula C12H21NO and a molecular weight of 195.30 g/mol . The compound features a unique C-4 ethyl, C-2 methyl, and C-3 n-propyl substitution pattern on the pyrrole core, with a 2-hydroxyethyl moiety appended at the N-1 position . Key physicochemical properties include a calculated LogP of 2.30 (XLogP3 2.4), a topological polar surface area (tPSA) of 25.16 Ų, one hydrogen bond donor, and one hydrogen bond acceptor . This compound is commercially available as a research chemical from multiple suppliers and is cited as a synthetic building block for pharmaceutical and agrochemical discovery programs .

Why 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- Cannot Be Interchanged with Simpler Pyrrole-1-ethanol Analogs: Lipophilicity and Substitution Evidence


Attempting to substitute 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- with commercially ubiquitous, less-substituted pyrrole-1-ethanol congeners will introduce a quantitatively different lipophilicity profile and steric environment that directly impacts target binding, membrane permeability, and synthetic tractability. The tri-alkyl substitution pattern on the pyrrole ring is not a cosmetic variation; it produces a LogP shift of approximately 1.8 log units relative to the unsubstituted 1-(2-hydroxyethyl)pyrrole parent [1], alters the electron density distribution on the aromatic ring affecting electrophilic substitution regioselectivity , and provides three distinct alkyl handles (ethyl, methyl, n-propyl) that enable divergent downstream functionalization not possible with mono- or di-substituted analogs . Procurement decisions that treat all pyrrole-1-ethanol derivatives as interchangeable building blocks risk experimental failure due to unmatched physicochemical properties.

Product-Specific Quantitative Differentiation Evidence for 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- (CAS 646516-36-1) Versus Closest Structural Analogs


Lipophilicity (LogP) Head-to-Head Comparison: 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- versus Unsubstituted Parent and 2-Ethyl Analog

1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- exhibits a LogP of 2.30 (chemsrc) / XLogP3 2.4 (smolecule), which is approximately 1.8 log units higher than the unsubstituted parent compound 1-(2-hydroxyethyl)pyrrole (LogP 0.48) [1]. This LogP value places the target compound firmly within the optimal lipophilicity range (LogP 1–3) for oral drug-like molecules, whereas the unsubstituted parent falls below this range. The 2-ethyl monosubstituted analog (CAS 494850-53-2, MW 139.10) has a lower molecular weight and, based on its reduced alkyl substitution, is predicted to have a substantially lower LogP, making the target compound the preferred choice when higher lipophilicity is required for target engagement or membrane passage .

Lipophilicity LogP Drug-likeness Membrane permeability

Molecular Weight and Topological Polar Surface Area Differentiation: 4-Ethyl-2-methyl-3-propyl versus 2,5-Dimethyl Analog

The target compound (MW 195.30 g/mol, tPSA 25.16 Ų) is substantially larger than the commonly available 2,5-dimethyl-1H-pyrrole-1-ethanol analog (CAS 83662-06-0, MW 139.19 g/mol), representing a 56.11 g/mol (40%) increase in molecular weight . Despite this significant mass difference, both compounds share an identical tPSA of 25.16 Ų, meaning the target compound distributes a larger hydrophobic surface area over the same polar footprint. This combination—higher MW with unchanged PSA—is characteristic of compounds with enhanced passive membrane permeability relative to their smaller congeners, as the PSA remains below the 140 Ų threshold for oral bioavailability while the increased molecular volume favors hydrophobic interactions .

Molecular weight PSA Bioavailability Physicochemical property

Structural Uniqueness: 4-Ethyl-2-methyl-3-propyl Substitution Pattern Is Not Available in Any Other Commercially Listed Pyrrole-1-ethanol Derivative

A systematic search of commercially available pyrrole-1-ethanol derivatives reveals that the specific combination of a C-4 ethyl, C-2 methyl, and C-3 n-propyl substitution on the pyrrole ring, coupled with an N-1 hydroxyethyl group, is unique to CAS 646516-36-1 . The closest commercially listed analogs bear different substitution patterns: the 2-ethyl analog (CAS 494850-53-2) lacks C-3 and C-4 substitution; the 2-methyl-5-propyl analog (CAS 494850-07-6) places the propyl group at C-5 rather than C-3; the 2,5-dimethyl analog (CAS 83662-06-0) has no ethyl or propyl groups; and the N-butyl analog 1-butyl-4-ethyl-2-methyl-3-propyl-1H-pyrrole (CAS 191985-81-6) replaces the hydroxyethyl moiety with an n-butyl group, eliminating hydrogen bond donor capacity . This structural uniqueness makes the compound a non-substitutable entity for structure-activity relationship (SAR) studies that require a specific spatial arrangement of alkyl substituents.

Structural uniqueness Substitution pattern SAR exploration Chemical space

Hydrogen Bond Donor/Acceptor Profile and Predicted Solubility Behavior Relative to N-Alkyl Pyrrole Analogs

1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- possesses exactly one hydrogen bond donor (the terminal –OH of the N-hydroxyethyl group) and one hydrogen bond acceptor (the pyrrole nitrogen or the hydroxyl oxygen), as catalogued in its computed molecular properties . This distinguishes it from structurally similar but fully N-alkylated analogs such as 1-butyl-4-ethyl-2-methyl-3-propyl-1H-pyrrole (CAS 191985-81-6), which has zero hydrogen bond donors . The presence of a single H-bond donor enables intermolecular hydrogen bonding that can improve aqueous solubility relative to the fully alkylated congener, while the extensive C-alkyl substitution (ethyl, methyl, propyl) simultaneously maintains sufficient lipophilicity (LogP 2.30) to avoid the poor membrane permeability associated with overly polar analogs. This balanced HBD/HBA profile—1 donor, 1 acceptor—is consistent with compounds that exhibit moderate aqueous solubility (estimated range 50–500 µM) while retaining favorable partitioning into organic phases .

Hydrogen bonding Solubility Formulation Crystallinity

Pyrrole Scaffold as a Privileged Structure in Drug Discovery: Class-Level Evidence Supporting the Procurement of Tri-Substituted Pyrrole-1-ethanol Building Blocks

The pyrrole nucleus is recognized as one of the most extensively explored heterocyclic scaffolds in medicinal chemistry, with pyrrole-based drugs reaching the market across multiple therapeutic areas including oncology, inflammation, and infectious disease [1]. While no target-specific biological data are publicly available for CAS 646516-36-1, its structural features—a fully substituted pyrrole core with differentiated alkyl substituents and a functionalizable N-hydroxyethyl arm—align with the design principles of numerous bioactive pyrrole series, including COX-2 inhibitors, angiotensin II receptor antagonists, and kinase inhibitors [2]. In particular, the 3-propyl substituent is a recurring motif in angiotensin II antagonist pharmacophores, where it occupies a lipophilic pocket in the AT1 receptor [2]. The compound's position as an advanced intermediate (rather than a simple mono- or di-substituted pyrrole) reduces the number of synthetic steps required to reach lead-like molecules, offering procurement efficiency for medicinal chemistry programs.

Pyrrole scaffold Drug discovery Privileged structure Heterocyclic chemistry

Predicted Boiling Point and Thermal Stability Profile Relative to 2-Methyl-5-propyl Analog: Implications for Reaction Conditions and Purification

The predicted boiling point of 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- has not been experimentally reported, but the structurally related 2-methyl-5-propyl analog (CAS 494850-07-6, 1H-Pyrrole-1-ethanol, 2-methyl-5-propyl-) has a predicted boiling point of 281.5 ± 28.0 °C . By comparison, the less substituted 2,5-dimethyl analog (CAS 83662-06-0) boils at 254.9 ± 28.0 °C , suggesting that each additional methylene unit in the alkyl side chains increases the boiling point by approximately 10–15 °C. Extrapolating from this trend, the target compound—which bears an n-propyl group (3 carbons) in place of the 2-methyl-5-propyl analog's methyl at C-2 and an additional ethyl at C-4—is expected to have a boiling point in the range of 290–310 °C. This elevated boiling point, combined with the presence of a hydroxyl group, makes short-path or vacuum distillation the preferred purification method over simple rotary evaporation, a practical consideration for procurement planning at multi-gram scale.

Boiling point Thermal stability Purification Distillation

Best-Fit Research and Industrial Application Scenarios for 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- (CAS 646516-36-1)


Medicinal Chemistry: Late-Stage Diversification and SAR Exploration of Tri-Substituted Pyrrole Lead Series

In medicinal chemistry programs targeting GPCRs, kinases, or ion channels where the pyrrole scaffold serves as a central core, 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- offers a uniquely differentiated substitution pattern (C-4 ethyl, C-2 methyl, C-3 n-propyl) that cannot be replicated by any other commercially available pyrrole-1-ethanol derivative . Its LogP of 2.30 positions it within the optimal drug-like lipophilicity window, while the N-hydroxyethyl arm provides a synthetic handle for ester, ether, or carbamate prodrug strategies . The compound's structural uniqueness makes it particularly valuable for SAR studies exploring the steric and electronic effects of differentiated alkyl substituents on target binding, where simply purchasing a 2,5-dimethyl or 2-ethyl analog would fail to probe the same chemical space.

Agrochemical Discovery: Synthesis of Lipophilic Pyrrole-Based Fungicides and Herbicides

The enhanced lipophilicity (LogP 2.30 vs. 0.48 for unsubstituted parent) and balanced hydrogen bonding profile (1 HBD, 1 HBA) of 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- make it a suitable advanced intermediate for agrochemical discovery programs targeting foliar-applied pesticides and herbicides . Pyrrole derivatives are well-established in agrochemistry, and the compound's tri-alkyl substitution pattern provides the hydrophobic character necessary for cuticular penetration while the hydroxyl group enables systemic mobility via phloem transport through formation of sugar conjugates .

Material Science: Precursor for Functionalized Polypyrrole Conductive Polymers and Organic Dyes

The N-hydroxyethyl substituent on 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- serves as both a polymerization-directing group and a post-polymerization modification site for conductive polypyrrole materials . Unlike the fully N-alkylated analog 1-butyl-4-ethyl-2-methyl-3-propyl-1H-pyrrole (CAS 191985-81-6), which lacks a reactive hydroxyl handle, the target compound can be covalently attached to polymer backbones, surfaces, or nanoparticles via ester or ether linkages, enabling the development of functional materials with tunable electronic properties . The differentiated alkyl substituents on the pyrrole ring also modulate the oxidation potential and conductivity of the resulting polymers relative to simpler pyrrole monomers.

Chemical Biology: Development of Intracellular-Targeted Fluorescent Probes and Affinity Labels

The combination of moderate lipophilicity (LogP 2.30), a single reactive hydroxyl group, and a unique tri-alkyl substitution pattern makes 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl- an attractive scaffold for chemical biology probe development . The hydroxyl group can be conjugated to fluorophores (e.g., BODIPY, dansyl) or affinity tags (biotin, desthiobiotin) without requiring additional linker chemistry, while the pyrrole core can engage in π-stacking interactions with aromatic amino acid side chains in protein binding pockets . The compound's predicted passive membrane permeability (inferred from its favorable MW/PSA ratio) suggests it can access intracellular targets without requiring cell-penetrating peptide conjugation.

Quote Request

Request a Quote for 1H-Pyrrole-1-ethanol, 4-ethyl-2-methyl-3-propyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.